N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide
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Overview
Description
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide is an organic compound with a unique structure that combines a sulfanyl group and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide typically involves the acylation of a suitable precursor. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid like aluminum chloride . Another approach involves the use of 2-(2,2-dimethylpropanoyl)-1,3-dithiane as a starting material, which undergoes acylation, oxidation, and deacylation sequences .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The enamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethylpropanoyl)-N’-{5-[(2E)-3-(2-hydroxyphenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}thiourea
- 3-[(2,2-Dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylpyridine-2-carboxamide
Uniqueness
N-(2,2-Dimethylpropanoyl)-3-sulfanylbut-2-enamide is unique due to its combination of a sulfanyl group and an enamide moiety, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
88152-47-0 |
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Molecular Formula |
C9H15NO2S |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-sulfanylbut-2-enoyl)propanamide |
InChI |
InChI=1S/C9H15NO2S/c1-6(13)5-7(11)10-8(12)9(2,3)4/h5,13H,1-4H3,(H,10,11,12) |
InChI Key |
KOXGFGXTNIOKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC(=O)C(C)(C)C)S |
Origin of Product |
United States |
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